CPI-169 -

CPI-169

Catalog Number: EVT-1492052
CAS Number:
Molecular Formula: C27H36N4O5S
Molecular Weight: 528.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CPI-169 R-enantiomer is the R enantiomer of CPI-169, which is a novel and potent EZH2 inhibitor with IC50 <1 nM(inhibition of the catalytic activity of PRC2); decreases cellular levels of H3K27me3 with an EC50 of 70 nM, and triggers cell cycle arrest and apoptosis in a variety of cell lines.  in vitro: CPI-169, a representative compound from that effort, inhibits the catalytic activity of PRC2 with an IC50 of < 1nM, decreases cellular levels of H3K27me3 with an EC50 of 70 nM, and triggers cell cycle arrest and apoptosis in a variety of cell lines. Importantly, compound treatment triggers a sequence of downstream functional consequences of EZH2 inhibition whereby apoptosis is not induced before ten days of continuous target engagement .  in vivo: Administered subcutaneously at 200 mpk twice daily (BID), CPI-169 is well tolerated in mice with no observed toxic effect or body weight loss. In the present study we show that CPI-169 treatment led to tumor growth inhibition (TGI) of an EZH2 mutant KARPAS-422 DLBCL xenograft. The TGI is proportional to the dose administered and to the reduction of the pharmacodynamic marker H3K27me3. The highest dose, 200 mpk, BID led to complete tumor regression. Since CHOP (cyclophosphamide, doxorubicin, vincristine and prednisone) is the standard treatment of advanced DLBCL, we were interested in combining a suboptimal dose of CPI-169 (100 mpk, BID) with a single dose of CHOP in the KARPAS-422 model. After a week of combinatorial treatment the tumors rapidly regressed and became unpalpable. Four weeks after the last dose only a single mouse presented a palpable tumor.
Overview

CPI-169 is a potent small molecule inhibitor targeting enhancer of zeste homolog 2, which is a critical component of the polycomb repressive complex 2. This compound plays a significant role in the regulation of gene expression through the methylation of histone H3 at lysine 27. The overexpression of enhancer of zeste homolog 2 has been linked to tumor progression and poor prognosis in various cancers, making CPI-169 a valuable candidate for cancer therapeutics. The compound's inhibition of enhancer of zeste homolog 2 leads to reduced levels of trimethylated histone H3, resulting in cell cycle arrest and apoptosis across different cancer cell lines .

Source and Classification

CPI-169 was developed by Constellation Pharmaceuticals and is classified as a small molecule inhibitor. It falls under the category of epigenetic modulators, specifically targeting histone methyltransferases. The compound has shown high selectivity for enhancer of zeste homolog 2, with an IC50 value reported to be less than 1 nanomolar, indicating its potency in inhibiting this enzyme .

Synthesis Analysis

Methods and Technical Details

The synthesis of CPI-169 involves multiple steps that include the formation of an indole core structure and the introduction of various functional groups. Key steps in the synthetic route include:

  1. Formation of Indole Core: The synthesis begins with the construction of an indole framework, which is essential for the compound's biological activity.
  2. Piperidine Moiety Introduction: A piperidine ring is introduced to enhance the compound's binding affinity to enhancer of zeste homolog 2.
  3. Ethylsulfonyl Group Attachment: The final step involves attaching an ethylsulfonyl group, which is crucial for the compound's efficacy.

The synthesis typically employs organic solvents and requires controlled temperature and pressure conditions to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

CPI-169 has a complex molecular structure characterized by its indole-based scaffold. The structural formula can be represented as follows:

  • Molecular Formula: C₁₄H₁₈N₂O₂S
  • Molecular Weight: Approximately 278.37 g/mol

The specific arrangement of atoms within CPI-169 allows for effective interaction with enhancer of zeste homolog 2, facilitating its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

CPI-169 undergoes several chemical transformations that are critical for its functionality:

  1. Oxidation: Under certain conditions, CPI-169 can be oxidized to form various oxidized derivatives.
  2. Reduction: The compound can also be reduced, yielding different reduced forms that may have altered biological activity.
  3. Substitution Reactions: CPI-169 can participate in substitution reactions where specific functional groups are exchanged with others using common reagents such as alkyl halides or reducing agents like sodium borohydride.
Mechanism of Action

Process and Data

CPI-169 exerts its therapeutic effects primarily by inhibiting the enzymatic activity of enhancer of zeste homolog 2. This inhibition leads to:

  • Decreased H3K27me3 Levels: By blocking enhancer of zeste homolog 2's activity, CPI-169 reduces the trimethylation levels on histone H3 at lysine 27.
  • Reactivation of Tumor Suppressor Genes: The reduction in methylation allows for the reactivation of genes that suppress tumor growth.
  • Induction of Apoptosis: Ultimately, this mechanism results in cell cycle arrest and apoptosis in various cancer cell lines, particularly those associated with non-Hodgkin lymphoma .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CPI-169 exhibits several notable physical and chemical properties:

  • Solubility: The compound has a solubility greater than 26.5 mg/mL in dimethyl sulfoxide, facilitating its use in laboratory settings.
  • Stability: It remains stable under a variety of conditions but should be stored below -20°C for long-term storage.

These properties are essential for its application in both in vitro and in vivo studies .

Applications

Scientific Uses

CPI-169 serves multiple roles in scientific research:

  1. Cancer Research: As a selective inhibitor of enhancer of zeste homolog 2, it is used to study the role of this enzyme in cancer progression.
  2. Therapeutic Development: Its efficacy in inducing apoptosis makes it a candidate for developing targeted therapies for cancers characterized by enhancer of zeste homolog 2 overexpression.
  3. Combination Therapies: CPI-169 has shown potential when used synergistically with other anticancer agents, such as B-cell lymphoma 2 inhibitors, enhancing its therapeutic effects against certain malignancies .

Properties

Product Name

CPI-169

Molecular Formula

C27H36N4O5S

Molecular Weight

528.66

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.